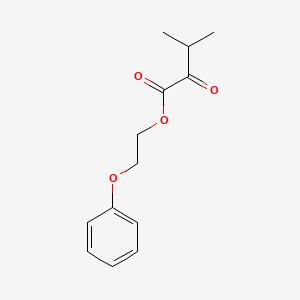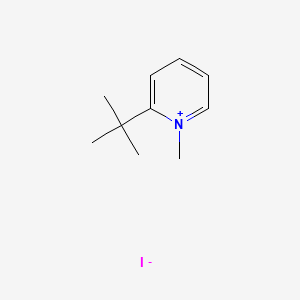
2-tert-Butyl-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1-methylpyridinium iodide is a quaternary ammonium compound with the molecular formula C10H16IN It is a pyridinium salt characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-methylpyridinium iodide typically involves the alkylation of 2-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{2-tert-Butylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1-methylpyridinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-tert-butyl-1-methylpyridinium azide or 2-tert-butyl-1-methylpyridinium cyanide can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and lactones.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1-methylpyridinium iodide involves its ability to act as a nucleophilic catalyst or as a reagent in various organic transformations. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in esterification reactions, it activates the carboxyl group, facilitating the formation of esters.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
1-Butyl-2-methylpyridinium iodide: Another pyridinium salt with different alkyl groups, used in various chemical reactions.
Uniqueness
2-tert-Butyl-1-methylpyridinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it particularly useful in reactions where selective activation of functional groups is required.
Propiedades
Número CAS |
58801-93-7 |
|---|---|
Fórmula molecular |
C10H16IN |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
2-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-7-5-6-8-11(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LNEAPUCZTZRJME-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=CC=[N+]1C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


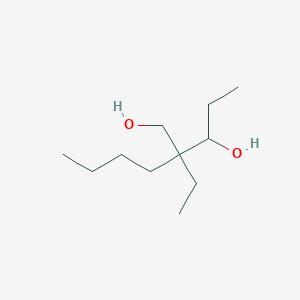
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

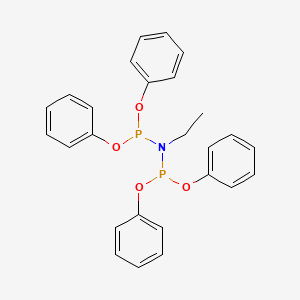
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
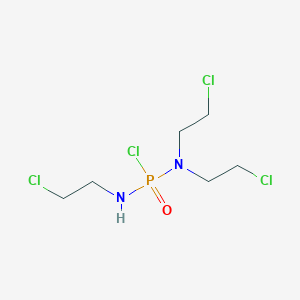
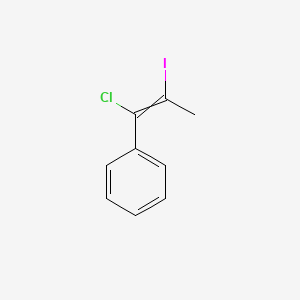


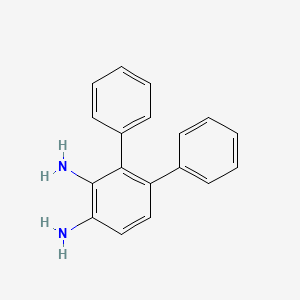
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
